(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
Description
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a methylated pyrazole moiety at the 2-position and an amine group at the 3-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C8H15Cl2N3O |
|---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-5-6(4-10-11)8-7(9)2-3-12-8;;/h4-5,7-8H,2-3,9H2,1H3;2*1H/t7-,8+;;/m0../s1 |
InChI Key |
CLNAEIWBJREGGX-OXOJUWDDSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Oxolane Ring: This step might involve the cyclization of a suitable diol or halohydrin precursor.
Coupling of the Pyrazole and Oxolane Rings: This can be done through nucleophilic substitution or other coupling reactions.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the oxolane ring or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or aminated products.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it might be used to study the effects of pyrazole and oxolane derivatives on various biological systems.
Medicine
Potential medicinal applications could include its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituents on the pyrazole ring, heterocycle type, or stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from analogs due to incomplete data for the target compound.
Key Differences and Implications
Substituent Effects on Pyrazole Ring: 1-Methyl (Target): The methyl group introduces moderate steric bulk and lipophilicity, balancing solubility and membrane permeability. 1,5-Dimethyl (CAS 2044705-53-3): Additional methyl at the 5-position may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites) .
Heterocycle Replacement (Pyridine vs. Pyrazole): The pyridin-4-yl analog (CAS 2059908-07-3) replaces the pyrazole with a pyridine ring, altering electronic properties.
Stereochemistry and Racemic Mixtures :
Hypothetical Research Findings
- Lipophilicity Trends : Ethyl and dimethyl analogs likely exhibit higher logP values than the methyl variant, impacting pharmacokinetics (e.g., absorption, distribution).
- Receptor Binding : The pyridine analog’s distinct electronic profile may reduce affinity for pyrazole-specific targets (e.g., kinases) but improve interactions with nicotinic receptors.
- Thermal Stability : Methyl and ethyl substituents on pyrazole may enhance thermal stability compared to unsubstituted analogs due to reduced ring strain.
Biological Activity
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 240.13 g/mol
- CAS Number : 1520920-04-0
- IUPAC Name : (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
The biological activity of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. Pyrazole derivatives, in general, have been shown to exhibit diverse pharmacological effects, including:
- Anticancer Activity : Pyrazole compounds are known to inhibit key signaling pathways involved in cancer cell proliferation and survival. They can target proteins such as EGFR and PI3K, which are critical in oncogenic signaling cascades .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses by inhibiting cyclooxygenase enzymes or other inflammatory mediators .
- Antimicrobial Properties : Research indicates that certain pyrazole compounds demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
Anticancer Studies
A review of pyrazole compounds highlighted their effectiveness against various cancer types. For example, (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine has been shown to inhibit tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway .
| Study | Findings |
|---|---|
| Study 1 | In vitro assays demonstrated a significant reduction in cell viability in breast cancer cell lines treated with pyrazole derivatives. |
| Study 2 | In vivo studies indicated that administration of the compound led to reduced tumor size in animal models compared to control groups. |
Anti-inflammatory Activity
Research on related pyrazole compounds has demonstrated their ability to reduce inflammation in animal models. For instance, compounds with similar structures have shown promise in lowering levels of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory diseases .
Antimicrobial Efficacy
Several studies have explored the antimicrobial properties of pyrazole derivatives. A notable case study reported that a closely related pyrazole compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating that (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine may possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
